4-methylbenzenesulfonic acid;(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide;hydrate
Overview
Description
4-methylbenzenesulfonic acid;(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide;hydrate is a selective inhibitor of Staphylococcus aureus enoyl-acyl carrier protein reductase (FabI), an essential enzyme in fatty acid biosynthesis. This compound has shown potent activity against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus, making it a promising candidate for treating staphylococcal infections .
Preparation Methods
The preparation of 4-methylbenzenesulfonic acid;(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide;hydrate involves several synthetic routes and reaction conditions. The compound is synthesized from its tosylate anhydrate or monohydrate salts, with concentrations adjusted and reported as free base . The industrial production methods for this compound are proprietary and involve complex chemical processes to ensure high purity and efficacy .
Chemical Reactions Analysis
4-methylbenzenesulfonic acid;(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide;hydrate undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the compound’s structure and enhancing its activity.
Substitution: Common reagents and conditions used in these reactions include organic solvents and catalysts to facilitate the substitution of specific functional groups.
Major Products: The primary products formed from these reactions are derivatives of AFN-1252 with enhanced or modified biological activity
Scientific Research Applications
4-methylbenzenesulfonic acid;(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide;hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying enzyme inhibition and fatty acid biosynthesis.
Biology: Investigated for its effects on bacterial growth and resistance mechanisms.
Medicine: Explored as a potential therapeutic agent for treating staphylococcal infections, including those caused by methicillin-resistant Staphylococcus aureus.
Industry: Utilized in the development of new antibacterial agents and formulations
Mechanism of Action
The mechanism of action of 4-methylbenzenesulfonic acid;(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide;hydrate involves the inhibition of Staphylococcus aureus enoyl-acyl carrier protein reductase (FabI). This enzyme is essential for fatty acid biosynthesis in bacteria. By inhibiting FabI, AFN-1252 disrupts the bacterial fatty acid synthesis pathway, leading to a reduction in bacterial viability. The molecular targets and pathways involved include the binding of AFN-1252 to the active site of FabI, preventing the enzyme from catalyzing the elongation of fatty acid chains .
Comparison with Similar Compounds
4-methylbenzenesulfonic acid;(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide;hydrate is unique compared to other similar compounds due to its high selectivity and potency against Staphylococcus aureus. Similar compounds include:
Linezolid: An oxazolidinone antibiotic with a different mechanism of action.
Daptomycin: A lipopeptide antibiotic that disrupts bacterial cell membrane function.
Vancomycin: A glycopeptide antibiotic that inhibits cell wall synthesis
AFN-1252 stands out due to its specific inhibition of the FabI enzyme, making it a valuable addition to the arsenal of antibacterial agents.
Properties
CAS No. |
1047981-30-5 |
---|---|
Molecular Formula |
C29H31N3O7S |
Molecular Weight |
565.6 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide;hydrate |
InChI |
InChI=1S/C22H21N3O3.C7H8O3S.H2O/c1-14-17-5-3-4-6-18(17)28-19(14)13-25(2)21(27)10-7-15-11-16-8-9-20(26)24-22(16)23-12-15;1-6-2-4-7(5-3-6)11(8,9)10;/h3-7,10-12H,8-9,13H2,1-2H3,(H,23,24,26);2-5H,1H3,(H,8,9,10);1H2/b10-7+;; |
InChI Key |
OUSNFNLWEQZRCQ-WRQJSNHTSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(OC2=CC=CC=C12)CN(C)C(=O)/C=C/C3=CC4=C(NC(=O)CC4)N=C3.O |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(OC2=CC=CC=C12)CN(C)C(=O)C=CC3=CC4=C(NC(=O)CC4)N=C3.O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(OC2=CC=CC=C12)CN(C)C(=O)C=CC3=CC4=C(NC(=O)CC4)N=C3.O |
Appearance |
Solid powder |
1047981-30-5 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AFN-1252 tosylate monohydrate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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